

Comparative Cross-Reactivity Profiling of GW806742X Against a Kinase Panel

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Compound of Interest

Compound Name: GW806742X

Cat. No.: B2482233

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A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase cross-reactivity profile of **GW806742X**, a potent dual inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The performance of **GW806742X** is evaluated against other known inhibitors of MLKL and VEGFR2, supported by available experimental data and detailed methodologies.

Introduction to GW806742X and its Primary Targets

GW806742X is a small molecule inhibitor that has demonstrated significant activity against two key proteins involved in distinct cellular signaling pathways: MLKL, a crucial effector in the necroptosis pathway, and VEGFR2, a primary mediator of angiogenesis. As an ATP mimetic, **GW806742X** binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μ M and inhibits VEGFR2 with a half-maximal inhibitory concentration (IC50) of 2 nM.^[1] This dual activity makes **GW806742X** a valuable tool for studying necroptosis and angiogenesis, and a potential therapeutic candidate for diseases where these pathways are dysregulated, such as inflammatory conditions and cancer.

Understanding the selectivity of a kinase inhibitor is paramount in drug development to minimize off-target effects and associated toxicities. This guide focuses on the cross-reactivity profile of **GW806742X** against a broader panel of kinases, providing a comparative analysis with other inhibitors targeting either MLKL or VEGFR2.

Cross-Reactivity Profiling Data

While a comprehensive, publicly available kinome scan dataset for **GW806742X** is not readily accessible, existing literature indicates its interaction with other kinases. A compound synonymous with **GW806742X**, known as GW779439X, has been reported to be a broad inhibitor of Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs).[2] Furthermore, GW779439X has been shown to interact with the active site of Aurora kinase A (AURKA).[3]

For a comparative perspective, this guide includes the cross-reactivity data for well-characterized inhibitors of MLKL (Necrosulfonamide) and VEGFR2 (Axitinib and Sorafenib).

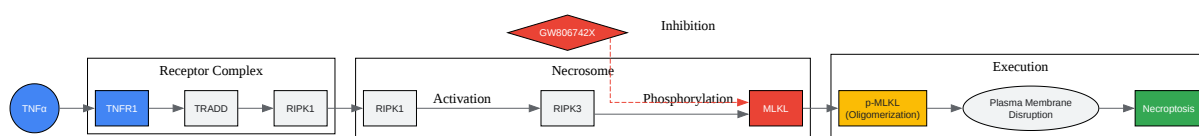
Table 1: Comparative Kinase Inhibition Profile

Kinase Target	GW806742X (GW779439X)	Necrosulfonamide	Axitinib	Sorafenib
Primary Targets				
MLKL	Kd: 9.3 μ M	Potent Inhibitor	-	-
VEGFR2	IC50: 2 nM	-	IC50: 0.2 nM	IC50: 90 nM
Key Off-Targets				
AURKA	Interacts with active site	-	-	-
CDKs/CLKs	Broad Inhibitor	-	-	-
VEGFR1	-	-	IC50: 0.1 nM	-
VEGFR3	-	-	IC50: 0.1-0.3 nM	IC50: 20 nM
PDGFR β	-	-	IC50: 1.6 nM	IC50: 57 nM
c-Kit	-	-	IC50: 1.7 nM	IC50: 68 nM
Raf-1	-	-	-	IC50: 6 nM
B-Raf	-	-	-	IC50: 22 nM
Flt-3	-	-	-	IC50: 59 nM

Note: The data for **GW806742X** off-targets is qualitative. A comprehensive quantitative analysis against a full kinase panel is not publicly available.

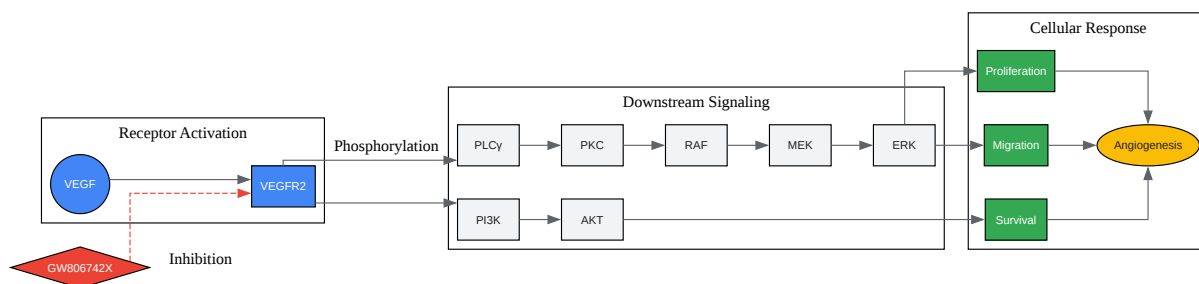
Signaling Pathway Diagrams

To visualize the context of **GW806742X**'s activity, the following diagrams illustrate the necroptosis and VEGF signaling pathways.



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Caption: Necroptosis Signaling Pathway and the inhibitory action of **GW806742X** on MLKL.



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Caption: VEGF Signaling Pathway and the inhibitory action of **GW806742X** on VEGFR2.

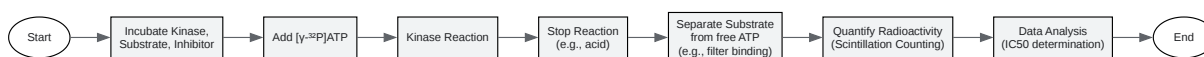
Experimental Protocols

The determination of kinase inhibition and cross-reactivity profiling typically involves in vitro kinase assays. Below are detailed methodologies for two common assay types.

Radiometric Kinase Assay

This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ onto a specific substrate (protein or peptide) by the kinase.

Workflow:



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Caption: Workflow for a typical radiometric kinase assay.

Detailed Steps:

- **Reaction Setup:** In a microplate well, combine the purified kinase, a specific substrate, and the test compound (e.g., **GW806742X**) at various concentrations in a suitable kinase buffer.
- **Initiation:** Start the kinase reaction by adding a solution containing a mixture of non-radioactive ATP and $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
- **Termination:** Stop the reaction by adding a stop solution, such as a strong acid (e.g., phosphoric acid).
- **Separation:** Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate, and wash away the unbound $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.

- **Detection:** Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
- **Data Analysis:** Determine the percentage of kinase inhibition at each compound concentration relative to a control (DMSO) and calculate the IC₅₀ value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a non-radioactive, homogeneous assay suitable for high-throughput screening.

Workflow:



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Caption: Workflow for the ADP-Glo™ kinase assay.

Detailed Steps:

- **Kinase Reaction:** Perform the kinase reaction by incubating the kinase, substrate, ATP, and the test compound in a microplate well.
- **Reaction Termination and ATP Depletion:** Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
- **Incubation:** Incubate the plate at room temperature.
- **ADP to ATP Conversion and Signal Generation:** Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction back to ATP, and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly synthesized ATP.

- Incubation: Incubate the plate to allow the luminescent signal to stabilize.
- Detection: Measure the luminescence using a plate reader.
- Data Analysis: Correlate the luminescent signal to the amount of ADP produced and determine the percentage of kinase inhibition to calculate the IC50 value.

Comparison with Alternatives

Necrosulfonamide (MLKL Inhibitor): Necrosulfonamide is a specific inhibitor of human MLKL that acts by covalently modifying cysteine 86.[4] Unlike **GW806742X**, its activity is species-specific and it does not inhibit murine MLKL.[4] While highly selective for MLKL, detailed cross-reactivity data against a broad kinase panel is not extensively published.

Axitinib (VEGFR Inhibitor): Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[5][6][7] It also shows activity against PDGFR β and c-Kit.[7] Its high potency against VEGFR2 makes it a relevant comparator for **GW806742X**. However, its broader activity against other receptor tyrosine kinases contrasts with the more unique dual MLKL/VEGFR2 profile of **GW806742X**.

Sorafenib (Multi-kinase Inhibitor): Sorafenib is a multi-kinase inhibitor that targets VEGFRs, PDGFR, and the Raf kinases in the MAPK pathway. Its broader kinase inhibition profile leads to a different spectrum of biological effects and potential off-target toxicities compared to more selective inhibitors. KINOMEScan data for sorafenib is publicly available and shows its interaction with a wide range of kinases.

Conclusion

GW806742X presents a unique inhibitory profile, targeting both the necroptosis effector MLKL and the key angiogenesis mediator VEGFR2. While its cross-reactivity against a full kinome panel requires further public elucidation, preliminary data suggests interactions with AURKA and CDKs/CLKs. In comparison to other inhibitors, **GW806742X**'s dual-target nature offers a distinct advantage for investigating the interplay between cell death and angiogenesis. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further characterize the selectivity of **GW806742X** and other kinase inhibitors. A comprehensive understanding of an inhibitor's selectivity is crucial for its development as a research tool and potential therapeutic agent.

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